7-Chloro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound . It is part of the triazolo[1,5-a]pyridine family, which are known for their various biological activities .
Synthesis Analysis
The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine and similar compounds often involves multicomponent reactions . These reactions can significantly simplify experimental procedures, provide access to new, highly complex molecules in a single step, and improve the yields of target products .Molecular Structure Analysis
The molecular structure of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine consists of a six-membered ring with two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H .Physical And Chemical Properties Analysis
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .Scientific Research Applications
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- Triazole compounds, including “7-Chloro-[1,2,4]triazolo[1,5-a]pyridine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
- They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- The synthesis and pharmacological activities of triazole derivatives have been analyzed in the current literature .
- The results show that these compounds have significant potential in drug discovery against cancer cells, microbes, and various types of diseases in the human body .
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Organic Catalysts and Material Sciences
- 1,2,4-Triazoles, including “7-Chloro-[1,2,4]triazolo[1,5-a]pyridine”, have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
- They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
- The synthesis of this scaffold exhibits biological activity and provides access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- The results show that these compounds have significant potential in the development of new structures for pharmaceutical applications .
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Fluorescent Emitter in Optoelectronics
- “7-Chloro-[1,2,4]triazolo[1,5-a]pyridine” is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter .
- Single crystals of this compound show a special packing mode which may provide a carrier transport channel .
- It has a high photoluminescence quantum yield of 97.5% in a neat film .
- The results show that this compound has significant potential in optoelectronic applications .
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- Nitrogen-containing heterocyclic compounds, including triazoles, have become popular drugs .
- They are used in the pharmaceutical field, in addition to biologically active natural products .
- Some synthetic nitrogen-containing heterocyclic compounds have been used as drugs such as chlorpromazine for psychosis, captopril for hypertension, delorazepam for anxiety, and isoniazid for tuberculosis .
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Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes
- Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Triazole-containing compounds could potentially be used in the treatment of these disorders .
- Antipsychotic, Antihypertensive, Anti-anxiety, and Antitubercular Agents
- Some synthetic nitrogen-containing heterocyclic compounds have become popular drugs .
- They are used in the pharmaceutical field, in addition to biologically active natural products .
- Some of these compounds have been used as drugs such as chlorpromazine for psychosis, captopril for hypertension, delorazepam for anxiety, and isoniazid for tuberculosis .
Safety And Hazards
properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRPCKISZJOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine |
Citations
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